This compound is classified as an organic chemical and specifically as a piperazine derivative. Piperazines are a class of compounds known for their diverse biological activities, making them significant in medicinal chemistry.
The synthesis of 1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone typically involves several steps that include the formation of the piperazine ring and the introduction of the piperidinyloxy group. While specific synthetic routes are not detailed in the search results, common methods for synthesizing similar compounds include:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and reaction times would typically be outlined in detailed synthetic protocols found in scientific literature.
The molecular structure of 1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone features a central ethanone group flanked by a piperazine ring and a phenyl group substituted with a piperidinyloxy moiety. The structure can be visualized as follows:
The molecular weight of this compound is approximately 303.41 g/mol. The compound's structural formula indicates multiple nitrogen atoms, which suggest potential interactions with biological targets.
The compound may undergo various chemical reactions typical for amines and ketones:
Technical details would include specific reaction conditions such as catalysts used, reaction solvents, and yields obtained from these reactions.
Further research into specific receptor binding affinities and biological assays would provide insights into its mechanism of action. Studies involving cell lines or animal models could elucidate how this compound affects physiological processes.
The compound is described as an irritant, indicating that it may pose risks during handling. It is typically provided in solid form at room temperature.
Key chemical properties include:
Relevant data for these properties can usually be found in safety data sheets or material safety data sheets provided by suppliers.
1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone has potential applications in:
Research into this compound may also extend into areas such as drug design and synthesis optimization to enhance efficacy and reduce side effects associated with similar compounds.
Piperazine-piperidine hybrids represent a strategically important class of compounds in modern medicinal chemistry, combining the distinct pharmacological advantages of both heterocyclic scaffolds. The piperazine moiety offers conformational flexibility, hydrogen bonding capacity, and a basic nitrogen atom that facilitates salt formation and enhances solubility. Piperidine, a saturated six-membered heterocycle, provides structural rigidity, lipophilic character, and serves as a bioisostere for various natural pharmacophores. The integration of these structural elements creates compounds with enhanced binding affinity and selectivity profiles for central nervous system (CNS) targets. 1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone exemplifies this hybrid approach, featuring a complex architecture designed for specific receptor interactions while maintaining drug-like properties. These molecular frameworks demonstrate exceptional versatility in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are implicated in numerous neuropsychiatric disorders. The structural ingenuity of these hybrids enables simultaneous engagement with primary and allosteric binding sites, offering therapeutic advantages over single-target agents. [4] [6] [10]
The systematic IUPAC name 1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone provides a complete structural description following substitutive nomenclature rules. The core structure consists of a piperazine ring (positioned as the parent heterocycle) substituted at the 1-position with an acetyl group (ethanone moiety) and at the 4-position by a 4-(piperidin-3-yloxy)phenyl group. This naming convention specifies:
Table 1: Nomenclature and Chemical Identifiers
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone |
Alternative Representation | 1-[4-[4-(Piperidin-3-yloxy)phenyl]piperazin-1-yl]ethan-1-one |
Molecular Formula | C₁₇H₂₅N₃O₂ |
Molecular Weight | 303.40 g/mol |
CAS Registry Number | Not specified in sources |
Structurally, the molecule features three distinct pharmacophoric elements:
The acetyl group on the piperazine nitrogen reduces basicity compared to unsubstituted piperazines, potentially enhancing blood-brain barrier permeability—a critical factor for CNS-targeted compounds. The molecular framework of this hybrid aligns with privileged structures observed in psychotropic agents, where the piperazine-phenyl-piperidine arrangement enables simultaneous interaction with multiple receptor subpockets. This architecture offers significant versatility for structural optimization through modification at three key positions: the acetyl group, piperazine nitrogen, and piperidine ring substitution. [1] [4] [9]
Piperazine derivatives have undergone substantial pharmacological evolution since their initial therapeutic applications:
Early Development (1950s-1970s)
Expansion and Refinement (1980s-2000s)
Modern Hybridization Strategies (2010-Present)
Contemporary research focuses on rational hybridization of piperazine with complementary heterocycles:
Table 2: Evolution of Piperazine-Containing Therapeutics
Era | Therapeutic Class | Representative Agents | Piperazine Role |
---|---|---|---|
1950s-1970s | Antipsychotics | Fluphenazine, Trifluoperazine | Enhanced D2 affinity and metabolic stability |
Tricyclic Antidepressants | Amitriptyline (piperazine variants) | Improved norepinephrine reuptake inhibition | |
1980s-2000s | Anxiolytics | Buspirone | 5-HT₁A partial agonism |
Antihistamines | Cetirizine | Reduced CNS penetration | |
Atypical Antipsychotics | Quetiapine | Balanced 5-HT₂A/D2 affinity | |
2010-Present | Multitarget Hybrids | Piperazine-piperidine hybrids | Dual H3R/σ1R modulation |
The structural evolution reflects a paradigm shift from serendipitous discovery to rational design:
Current research focuses on exploiting these hybrid structures for multifunctional ligands addressing complex CNS disorders like neuropathic pain, schizophrenia with cognitive impairment, and neurodegenerative conditions. The pharmacological innovation demonstrated in compounds like 1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone represents the cutting edge of this evolution, where molecular hybridization creates ligands capable of simultaneous modulation of historically discrete receptor systems. [2] [4] [6]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: